molecular formula C12H15N3 B1437495 [(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine CAS No. 915923-37-4

[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine

Cat. No. B1437495
M. Wt: 201.27 g/mol
InChI Key: SXQBMBVSEYZPFP-UHFFFAOYSA-N
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Description

“(1-benzyl-1H-imidazol-2-yl)methylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole is a key component to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .


Molecular Structure Analysis

The molecular structure of “(1-benzyl-1H-imidazol-2-yl)methylamine” can be found in various databases .


Chemical Reactions Analysis

Imidazole has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

  • Pharmacology and Drug Development

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .
    • It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Organic Chemistry and Synthesis

    • Imidazole containing moiety occupied a unique position in heterocyclic chemistry .
    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Anti-tubercular Activity

    • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .
  • Antioxidant Potential

    • Imidazole derivatives have been synthesized and evaluated for their antioxidant potential .
    • For example, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives were found to show good scavenging potential compared to ascorbic acid .
  • Functional Materials and Photophysical Properties

    • Benzimidazoles, which are a type of imidazole derivative, have been used as organic ligands .
    • They have also been used in the creation of functional materials .
    • They exhibit various photophysical properties, making them useful in a variety of applications .
  • Pharmaceuticals and Agrochemicals

    • Imidazoles are an important structural motif in functional molecules and are utilized in a diverse range of applications .
    • They are used in traditional applications in pharmaceuticals and agrochemicals .
    • They are also being researched for use in dyes for solar cells and other optical applications .
  • Anti-HIV Activities

    • Imidazole derivatives have been found to possess anti-HIV activities . This makes them a potential area of research for the development of new drugs to combat HIV .
  • Analgesic Properties

    • Some imidazole derivatives have been found to have analgesic properties . This means they could potentially be used in the development of pain relief medications .
  • Fluorescent Whitening Dyes

    • Benzimidazoles, a type of imidazole derivative, have been used as fluorescent whitening dyes . This makes them useful in a variety of applications where brightening or whitening effects are desired .
  • Photoelectric Properties

    • Imidazole derivatives have been found to have various photoelectric properties . This makes them potentially useful in the development of new materials for solar cells and other optical applications .
  • Catalysis

    • Imidazole derivatives have been used in catalysis . This makes them valuable in a variety of chemical reactions where a catalyst is needed to speed up the reaction .
  • Functional Materials

    • Imidazole derivatives have been used in the creation of functional materials . These materials have a wide range of potential applications, from electronics to pharmaceuticals .

properties

IUPAC Name

1-(1-benzylimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-12-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBMBVSEYZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine

CAS RN

915923-37-4
Record name [(1-benzyl-1H-imidazol-2-yl)methyl](methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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